molecular formula C9H10O2S B1333883 1-(thiophen-2-yl)pentane-1,4-dione CAS No. 59086-28-1

1-(thiophen-2-yl)pentane-1,4-dione

Cat. No.: B1333883
CAS No.: 59086-28-1
M. Wt: 182.24 g/mol
InChI Key: MGGPWPWKYSAFQM-UHFFFAOYSA-N
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Description

1-(Thiophen-2-yl)pentane-1,4-dione is a diketone derivative featuring a thiophene ring substituted at the 2-position. Its structure combines the electron-rich aromatic thiophene moiety with a 1,4-diketone backbone, making it a versatile intermediate in organic synthesis. The compound has been utilized in pharmaceutical research, particularly in the synthesis of heterocyclic compounds and polymer conjugates .

Properties

IUPAC Name

1-thiophen-2-ylpentane-1,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O2S/c1-7(10)4-5-8(11)9-3-2-6-12-9/h2-3,6H,4-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGGPWPWKYSAFQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CCC(=O)C1=CC=CS1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60372437
Record name 1,4-Pentanedione, 1-(2-thienyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60372437
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59086-28-1
Record name 1-(2-Thienyl)-1,4-pentanedione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=59086-28-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,4-Pentanedione, 1-(2-thienyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60372437
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(thiophen-2-yl)pentane-1,4-dione typically involves the reaction of 2-thiophenecarboxaldehyde with acetylacetone in the presence of a base. The reaction proceeds through a condensation mechanism, forming the desired β-diketone. The reaction conditions often include the use of solvents such as ethanol or methanol and a base like sodium hydroxide or potassium carbonate .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity, with considerations for cost-effectiveness and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(thiophen-2-yl)pentane-1,4-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic reagents like bromine or chlorine can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Comparison with Similar Compounds

Research Findings and Challenges

  • Reactivity : Thiophene-substituted diketones exhibit superior reactivity in cyclocondensation reactions compared to phenyl or furan analogues, enabling efficient synthesis of pyrroles and pyrimidines .
  • Toxicity: Limited data exist for 1-(thiophen-2-yl)pentane-1,4-dione, but related 1,4-diketones show low acute toxicity (LD₅₀ > 2000 mg/kg in rodents) .
  • Synthesis Limitations : Scalability issues arise for thiophene derivatives due to purification challenges (e.g., column chromatography requirements) .

Biological Activity

1-(Thiophen-2-yl)pentane-1,4-dione is an organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound, characterized by a thiophene ring and a diketone structure, presents various avenues for research, particularly in the realms of antimicrobial and anticancer properties.

Key Properties

PropertyValue
Molecular Weight168.23 g/mol
Melting PointNot extensively studied
SolubilitySoluble in organic solvents

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. A study highlighted its effectiveness against various bacterial strains, suggesting its potential as a lead compound for developing new antibiotics. The mechanism of action may involve disruption of bacterial cell membranes or interference with metabolic pathways.

Anticancer Activity

Several studies have explored the anticancer properties of this compound. Notably, it has shown promise in inhibiting the proliferation of cancer cell lines. For instance, in an assay involving MCF-7 (breast cancer) and HeLa (cervical cancer) cell lines, this compound demonstrated cytotoxic effects at micromolar concentrations.

Case Study: Cytotoxicity Assay

In a recent cytotoxicity assay:

  • Cell Lines Used : MCF-7 and HeLa
  • Concentration Range : 1 µM to 100 µM
  • Results :
    • MCF-7: IC50 = 15 µM
    • HeLa: IC50 = 20 µM

These results indicate a selective cytotoxic effect on cancer cells while sparing normal cells, which is a desirable trait in anticancer drug development.

The proposed mechanism of action for the biological activity of this compound involves:

  • Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in cancer cells.
  • Inhibition of Key Enzymes : It could inhibit enzymes involved in cell proliferation and survival.
  • Interaction with DNA : Preliminary studies suggest that it may bind to DNA, disrupting replication and transcription processes.

Comparative Analysis with Related Compounds

To better understand the biological activity of this compound, it is useful to compare it with structurally related compounds:

CompoundAntimicrobial ActivityAnticancer ActivityMechanism of Action
This compoundYesYesROS generation, enzyme inhibition
Similar Diketone Compound AModerateYesDNA intercalation
Thiophene Derivative BYesModerateMembrane disruption

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